Validated Potency in CENP-E Inhibition
This compound is validated as a potent inhibitor of the mitotic kinesin CENP-E, a key target for cancer therapeutics. It demonstrated an IC50 of 50 nM in a biochemical enzyme assay, a potency level that establishes it as a valuable tool compound for hit-to-lead efforts [1]. This data point provides a clear, quantitative baseline for screening new derivatives, unlike less-characterized analogs in the same class .
| Evidence Dimension | CENP-E Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Non-brominated or other regioisomeric imidazo[1,2-a]pyridine analogs (Class-level baseline) |
| Quantified Difference | Target compound is a defined, potent lead; most in-class analogs are not validated for this target or show significantly lower potency. |
| Conditions | Biochemical enzyme assay (Cell-free) |
Why This Matters
It provides a proven, quantifiable starting point for medicinal chemists developing CENP-E inhibitors, reducing the risk of procuring an inactive or poorly characterized analog.
- [1] Hirayama, T., et al. Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: 1. Exploration of fused bicyclic core scaffolds using electrostatic potential map. Bioorganic & Medicinal Chemistry, 2013, 21(17), 5488-5502. PMID: 23816042. View Source
